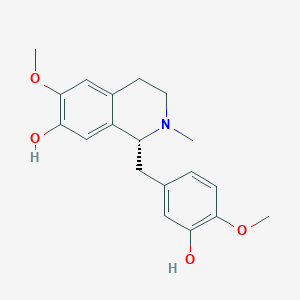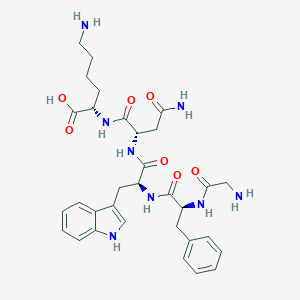
Eel intestinal pentapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eel intestinal pentapeptide (EIPP) is a bioactive peptide isolated from the intestine of the Japanese eel (Anguilla japonica). It is a small peptide consisting of five amino acids, with the sequence of Val-Asn-Trp-Phe-Gly. EIPP has been shown to have various physiological and biochemical effects and is being studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Eel intestinal pentapeptide is not yet fully understood, but it is thought to act through the activation of specific receptors in the brain and other tissues. It has been shown to bind to the growth hormone secretagogue receptor (GHS-R) and the melanocortin 4 receptor (MC4R), both of which are involved in the regulation of food intake and energy balance.
Biochemische Und Physiologische Effekte
Eel intestinal pentapeptide has been shown to have a range of biochemical and physiological effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Eel intestinal pentapeptide in lab experiments is its specificity and potency. It can be used in very small amounts to elicit a physiological response, making it a useful tool for studying the mechanisms of action of various hormones and peptides. However, one limitation is that Eel intestinal pentapeptide is relatively expensive to synthesize, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on Eel intestinal pentapeptide. One area of interest is its potential as a therapeutic agent for the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is its potential as a tool for studying the regulation of food intake and energy balance. Additionally, further research is needed to fully understand the mechanisms of action of Eel intestinal pentapeptide and its potential interactions with other hormones and peptides.
Synthesemethoden
Eel intestinal pentapeptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure Eel intestinal pentapeptide.
Wissenschaftliche Forschungsanwendungen
Eel intestinal pentapeptide has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and endocrinology. It has been shown to have a range of physiological and biochemical effects, including the stimulation of growth hormone release, the inhibition of food intake, and the regulation of glucose metabolism.
Eigenschaften
CAS-Nummer |
138149-60-7 |
|---|---|
Produktname |
Eel intestinal pentapeptide |
Molekularformel |
C32H42N8O7 |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H42N8O7/c33-13-7-6-12-23(32(46)47)38-31(45)26(16-27(35)41)40-30(44)25(15-20-18-36-22-11-5-4-10-21(20)22)39-29(43)24(37-28(42)17-34)14-19-8-2-1-3-9-19/h1-5,8-11,18,23-26,36H,6-7,12-17,33-34H2,(H2,35,41)(H,37,42)(H,38,45)(H,39,43)(H,40,44)(H,46,47)/t23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
ANLVEGFLXWJPMZ-CQJMVLFOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
Sequenz |
GFWNK |
Synonyme |
eel intestinal pentapeptide EIPP H-Gly-Phe-Trp-Asn-Lys-OH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



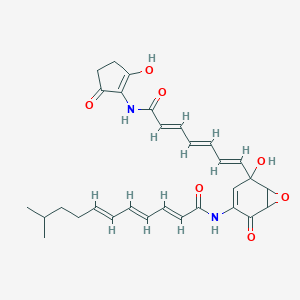
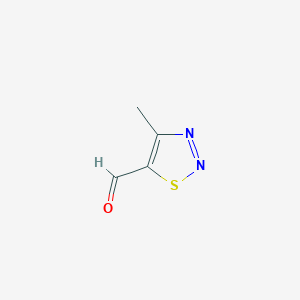
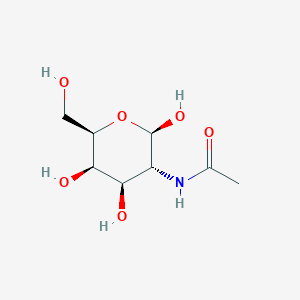
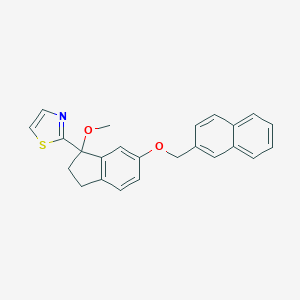
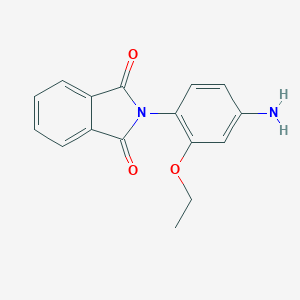
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
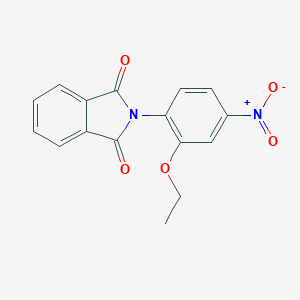
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
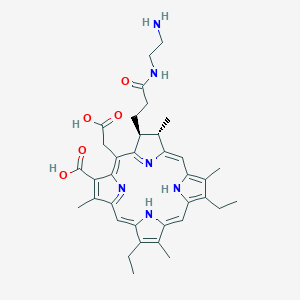
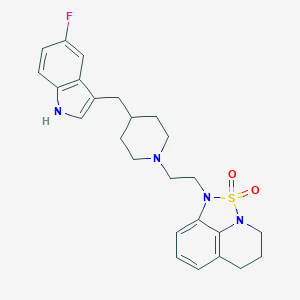
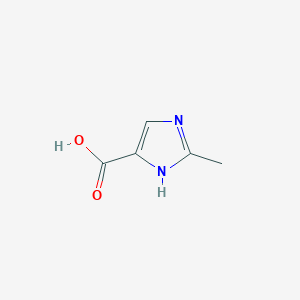
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
